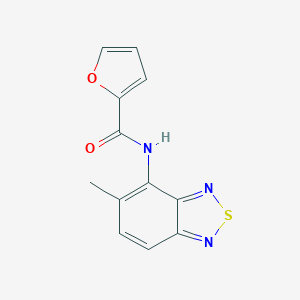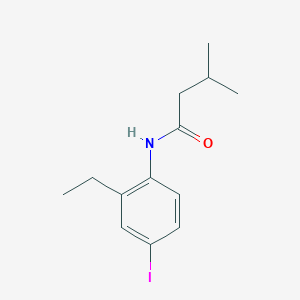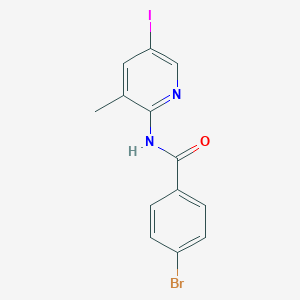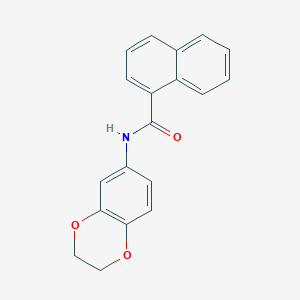![molecular formula C16H13BrN2O2S B246340 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as BMT-047, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known to have anti-inflammatory, antidiabetic, and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a key role in the regulation of glucose and lipid metabolism, as well as inflammation and cell proliferation. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to activate PPARγ, which is involved in the regulation of glucose and lipid metabolism, and PPARδ, which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, the inhibition of inflammation, and the inhibition of cancer cell growth. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in adipocytes, and to reduce blood glucose levels in diabetic animals. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the infiltration of immune cells into inflamed tissues. In addition, 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione in lab experiments include its synthetic availability, its ability to activate PPARs, and its potential therapeutic applications. However, there are also limitations to using 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, including its limited solubility in water, its potential toxicity at high doses, and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, including:
1. Investigation of the potential therapeutic applications of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione in the treatment of diabetes, cancer, and inflammatory disorders.
2. Optimization of the synthesis method to improve the yield and purity of the compound.
3. Development of new analogs of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione with improved pharmacological properties.
4. Investigation of the mechanism of action of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione and its potential side effects.
5. Evaluation of the safety and efficacy of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione in preclinical and clinical studies.
In conclusion, 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties, and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential side effects of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione, and to evaluate its safety and efficacy in preclinical and clinical studies.
Méthodes De Synthèse
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process that involves the reaction of 4-bromoaniline and 4-methylbenzaldehyde to form an intermediate compound, which is then reacted with thiosemicarbazide to yield the final product. The synthesis of 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been optimized to improve the yield and purity of the compound, and various analytical techniques such as NMR spectroscopy and mass spectrometry have been used to confirm the identity and purity of the product.
Applications De Recherche Scientifique
5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antidiabetic, and anticancer properties, and has been investigated for its potential use in the treatment of various diseases such as diabetes, cancer, and inflammatory disorders. 5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione has also been studied for its ability to modulate the immune system and to inhibit the growth of cancer cells, making it a promising candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C16H13BrN2O2S |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
5-(4-bromoanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-2-8-13(9-3-10)19-15(20)14(22-16(19)21)18-12-6-4-11(17)5-7-12/h2-9,14,18H,1H3 |
Clé InChI |
IAHWBYKQOWQJJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)






![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)





